(7R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of VTP-43742 involves several steps, including the preparation of the mother liquor by dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods likely involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy.
化学反応の分析
VTP-43742 undergoes various chemical reactions, primarily focusing on its interaction with the RORγt receptor. It inhibits the differentiation of T-helper 17 cells and the secretion of interleukin-17A without affecting the differentiation of T-helper 1, T-helper 2, or regulatory T cells . The compound exhibits high selectivity for RORγt over other isotypes such as RORα and RORβ . Common reagents and conditions used in these reactions include specific inhibitors and solvents like DMSO.
科学的研究の応用
VTP-43742 has been extensively studied for its potential in treating autoimmune diseases, particularly psoriasis. In clinical trials, it has shown promising results in reducing the Psoriasis Area and Severity Index (PASI) score, indicating its efficacy in managing plaque psoriasis . The compound’s ability to inhibit interleukin-17A production and down-regulate the interleukin-23 receptor makes it a valuable candidate for further research in immunology and dermatology .
作用機序
VTP-43742 exerts its effects by potently inhibiting the activity of RORγt, a nuclear receptor transcription factor that plays a crucial role in the development and function of T-helper 17 cells . By inhibiting RORγt, VTP-43742 reduces the production of interleukin-17A, a pro-inflammatory cytokine involved in the pathogenesis of autoimmune diseases . This mechanism of action makes VTP-43742 a promising therapeutic agent for conditions characterized by excessive interleukin-17A activity.
類似化合物との比較
VTP-43742 is unique in its high selectivity for RORγt over other isotypes such as RORα and RORβ . Similar compounds include other RORγt inhibitors like N-(2-benzyl-4-oxochroman-7-yl)-2-(5-(ethylsulfonyl)pyridin-2-yl)acetamide (b12), which also shows potent inhibition of interleukin-17A and interleukin-6 cytokine expression . VTP-43742’s high selectivity and oral bioavailability set it apart from other RORγt inhibitors .
特性
分子式 |
C27H35F3N4O3S |
---|---|
分子量 |
552.7 g/mol |
IUPAC名 |
(7R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C27H35F3N4O3S/c1-4-38(36,37)23-10-9-22(31-14-23)13-33-26(35)19-11-20-16-34(25(17(2)3)24(20)32-12-19)15-18-5-7-21(8-6-18)27(28,29)30/h9-12,14,17-18,21,25H,4-8,13,15-16H2,1-3H3,(H,33,35)/t18?,21?,25-/m1/s1 |
InChIキー |
XUYMIRYNRKXKOR-JBWFSBJDSA-N |
異性体SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C([C@H](N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2 |
正規SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(C(N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。